阿司匹林触发的Resolvin D1

描述

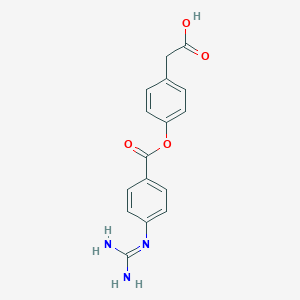

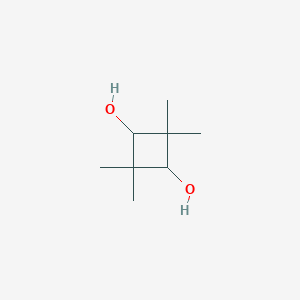

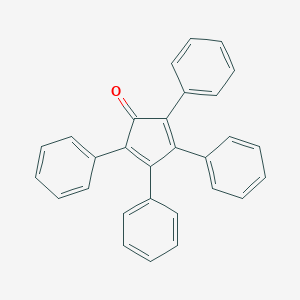

阿司匹林触发型脂质调解素D1,也称为7S,8R,17R-三羟基-4Z,9E,11E,13Z,15E,19Z-二十二碳六烯酸,是一种源自ω-3脂肪酸的专业促分解脂质介质。它是在阿司匹林作用于环氧合酶-2后产生的,导致形成脂质调解素D1的独特差向异构体。 该化合物在炎症消退中起着至关重要的作用,并已被证明具有有效的抗炎和器官保护特性 .

科学研究应用

阿司匹林触发型脂质调解素D1在科学研究中具有广泛的应用,特别是在化学、生物、医药和工业领域。在化学方面,它被用来研究脂质介质生物合成的机制及其在炎症消退中的作用。在生物学方面,它被用来研究炎症和组织修复中涉及的细胞和分子途径。 在医学上,阿司匹林触发型脂质调解素D1正在被探索其在治疗炎症性疾病(如类风湿性关节炎、心血管疾病和癌症)方面的潜在治疗应用 . 在工业中,它被用于开发抗炎药物和营养保健品 .

作用机制

阿司匹林触发型脂质调解素D1通过与炎症消退中涉及的特定分子靶点和途径相互作用来发挥作用。它与ALX/FPR2受体结合,导致抑制促炎信号通路,如核因子κB和细胞外信号调节激酶1/2。这会导致促炎细胞因子的减少和抗炎细胞因子的促进。 此外,阿司匹林触发型脂质调解素D1增强了巨噬细胞对凋亡细胞和碎片的清除,进一步促进了炎症的消退 .

生化分析

Biochemical Properties

AT-Resolvin D1 is involved in several biochemical reactions that contribute to its anti-inflammatory and pro-resolving properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the ALX/FPR2 receptor, a G-protein-coupled receptor that mediates the anti-inflammatory actions of AT-Resolvin D1 . This interaction leads to the inhibition of nuclear factor kappa B (NF-κB) activation and the reduction of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) . Additionally, AT-Resolvin D1 has been shown to modulate the activity of enzymes involved in the biosynthesis of other specialized pro-resolving mediators, further enhancing its anti-inflammatory effects .

Cellular Effects

AT-Resolvin D1 exerts significant effects on various cell types and cellular processes. In bronchial epithelial cells, AT-Resolvin D1 reduces the production of pro-inflammatory cytokines and enhances the production of anti-inflammatory cytokines . It also influences cell signaling pathways, such as the phosphorylation of NF-κB and extracellular signal-regulated kinase (ERK1/2), which are crucial for the inflammatory response . In microglial cells, AT-Resolvin D1 promotes the phagocytosis of neutrophils and reprograms energy metabolism from glycolysis to oxidative phosphorylation, thereby reducing neuroinflammation . These effects highlight the compound’s ability to modulate cellular metabolism and immune responses.

Molecular Mechanism

The molecular mechanism of AT-Resolvin D1 involves several key processes. AT-Resolvin D1 binds to the ALX/FPR2 receptor, leading to the inhibition of NF-κB activation and the reduction of pro-inflammatory cytokine production . It also modulates the activity of enzymes involved in the biosynthesis of other specialized pro-resolving mediators, enhancing its anti-inflammatory effects . Additionally, AT-Resolvin D1 has been shown to suppress the Stat1-Cxcl10 signaling pathway in macrophages, reducing inflammation and preventing cell death . These molecular interactions and signaling pathways are crucial for the compound’s anti-inflammatory and pro-resolving actions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AT-Resolvin D1 have been observed to change over time. Studies have shown that AT-Resolvin D1 remains stable and retains its anti-inflammatory properties over extended periods . In bronchial epithelial cells, the anti-inflammatory effects of AT-Resolvin D1 were sustained for at least 24 hours, with significant reductions in pro-inflammatory cytokine production . Additionally, in microglial cells, AT-Resolvin D1 promoted the phagocytosis of neutrophils and reduced neuroinflammation over several days . These findings indicate that AT-Resolvin D1 has long-lasting effects on cellular function and inflammation.

Dosage Effects in Animal Models

The effects of AT-Resolvin D1 vary with different dosages in animal models. In a study on UVB-induced skin inflammation, different dosages of AT-Resolvin D1 were administered to mice, and the results showed that higher doses (300 pg/animal) were more effective in reducing inflammation and oxidative stress . . Therefore, careful consideration of dosage is crucial for maximizing the therapeutic benefits of AT-Resolvin D1 while minimizing potential risks.

Metabolic Pathways

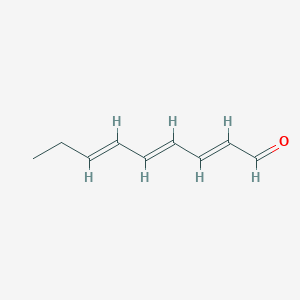

AT-Resolvin D1 is involved in several metabolic pathways that contribute to its anti-inflammatory and pro-resolving effects. It is biosynthesized from omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), through a series of enzymatic reactions . The compound interacts with enzymes such as 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), which are involved in the biosynthesis of other specialized pro-resolving mediators . These interactions enhance the production of anti-inflammatory lipid mediators and contribute to the resolution of inflammation.

Transport and Distribution

The transport and distribution of AT-Resolvin D1 within cells and tissues are crucial for its biological activity. AT-Resolvin D1 is transported to sites of inflammation through the bloodstream and is taken up by immune cells, such as macrophages and neutrophils . In a mouse model of myocardial ischemia-reperfusion injury, AT-Resolvin D1 was shown to accumulate in the injured area, promoting the clearance of dead cells and enhancing tissue repair . This targeted delivery and controlled release of AT-Resolvin D1 are essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of AT-Resolvin D1 plays a significant role in its activity and function. In macrophages, AT-Resolvin D1 promotes the nuclear exclusion of 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory leukotrienes and enhancing the production of anti-inflammatory lipoxins . Additionally, AT-Resolvin D1 has been shown to induce autophagy in microglial cells, promoting the maturation of autophagosomes and their fusion with lysosomes . These subcellular processes are crucial for the anti-inflammatory and pro-resolving actions of AT-Resolvin D1.

准备方法

合成路线和反应条件: 阿司匹林触发型脂质调解素D1可以通过两种不同的生物合成途径合成。第一条途径涉及酶环氧合酶-2,它将二十二碳六烯酸转化为17S-羟基-二十二碳六烯酸。然后,该中间体进一步转化为脂质调解素D1。 第二条途径涉及阿司匹林酰化的环氧合酶-2,它产生17R-羟基-二十二碳六烯酸,导致阿司匹林触发型脂质调解素D1的形成 .

工业生产方法: 阿司匹林触发型脂质调解素D1的工业生产通常涉及从海洋来源中大规模提取二十二碳六烯酸,然后使用环氧合酶-2或阿司匹林酰化的环氧合酶-2进行酶促转化。 然后,使用色谱技术对所得产物进行纯化,以获得高纯度的阿司匹林触发型脂质调解素D1 .

化学反应分析

反应类型: 阿司匹林触发型脂质调解素D1会经历各种化学反应,包括氧化、还原和取代。这些反应对其生物活性及其稳定性至关重要。

常用试剂和条件: 用于阿司匹林触发型脂质调解素D1合成和修饰的常用试剂包括环氧合酶-2、阿司匹林和二十二碳六烯酸。 反应条件通常涉及控制温度和pH值,以确保最佳的酶活性和产率 .

主要形成的产物: 从涉及阿司匹林触发型脂质调解素D1的反应中形成的主要产物包括二十二碳六烯酸的各种羟基化衍生物,它们有助于其抗炎和促分解特性 .

相似化合物的比较

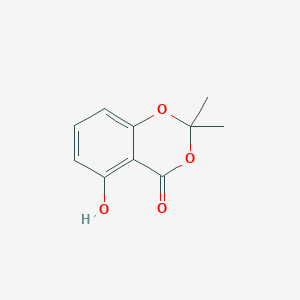

阿司匹林触发型脂质调解素D1是专业促分解脂质介质家族中更广泛的一部分,其中包括脂质调解素D1、脂质调解素D2和保护素D1。这些化合物具有相似的抗炎和促分解特性,但它们的生物合成途径和特定的分子靶点不同。 阿司匹林触发型脂质调解素D1在其通过阿司匹林作用于环氧合酶-2而形成的方面是独一无二的,从而产生了一种具有增强稳定性和生物活性的独特差向异构体 .

类似化合物的列表:- 脂质调解素D1

- 脂质调解素D2

- 保护素D1

- 脂质调解素E1

- 脂质调解素E2

阿司匹林触发型脂质调解素D1因其独特的生物合成途径和有效的抗炎特性而脱颖而出,使其成为各种炎症性疾病治疗应用的有希望的候选者 .

属性

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-BJEBZIPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。